1-Bromo-3-methyladamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAYGTASSPYUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330447 | |

| Record name | 1-bromo-3-methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-77-2 | |

| Record name | 702-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3-methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-3-methyladamantane chemical properties

An In-Depth Technical Guide to 1-Bromo-3-methyladamantane: Properties, Synthesis, and Applications

Introduction

Adamantane, a perfectly symmetrical and rigid tricyclic hydrocarbon, represents a unique scaffold in the realm of medicinal chemistry and materials science. Its distinct cage-like structure imparts a combination of high lipophilicity, metabolic stability, and three-dimensional character to molecules.[1][2] These properties have made adamantane derivatives highly sought-after building blocks in drug discovery, capable of improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4][5]

This guide provides a comprehensive technical overview of this compound, a key derivative that serves as a versatile intermediate in organic synthesis. As a Senior Application Scientist, my objective is to delve beyond a simple recitation of facts, offering insights into the causality behind its chemical behavior and the strategic considerations for its use in research and development. This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's core chemical properties, synthesis, reactivity, and applications.

Molecular Structure and Physicochemical Properties

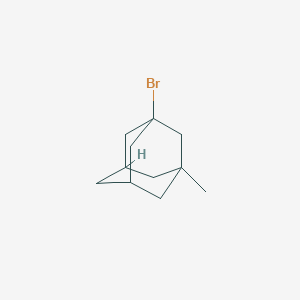

This compound is a halogenated derivative of adamantane where a bromine atom and a methyl group are attached to two of the four equivalent bridgehead (tertiary) carbon atoms. This substitution pattern breaks the perfect symmetry of the parent adamantane cage, influencing its physical and chemical properties.

IUPAC Name: this compound[6] CAS Number: 702-77-2[6][7] Molecular Formula: C₁₁H₁₇Br[6][7]

Caption: Molecular structure of this compound.

The placement of the bromine atom at a tertiary bridgehead carbon is a defining structural feature that dictates its chemical reactivity, which is dominated by nucleophilic substitution reactions proceeding through a stable carbocation intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 229.16 g/mol | [6][7][8] |

| Boiling Point | 95-97 °C (at 4 mmHg) | [8] |

| Appearance | White to off-white solid or colorless liquid | |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, and toluene. | [9] |

| IUPAC Name | This compound | [6] |

| SMILES | CC12CC3CC(C1)CC(C3)(C2)Br | [6] |

Synthesis and Purification

The synthesis of this compound typically involves the electrophilic bromination of 1-methyladamantane. The bridgehead positions of the adamantane cage are particularly susceptible to electrophilic attack due to the stability of the resulting tertiary carbocation. While a specific protocol for this exact molecule is not detailed in the provided search results, a reliable synthesis can be extrapolated from established methods for analogous compounds like 1-bromo-3,5-dimethyladamantane.[10][11][12]

The choice of brominating agent is critical. Elemental bromine (Br₂) is commonly used, often with a Lewis acid catalyst or under conditions that promote the formation of the electrophilic bromine species.[10] The reaction proceeds via the formation of a stable 3-methyl-1-adamantyl cation, which is then trapped by a bromide ion.

Caption: Generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted from Analogous Syntheses)

Causality Note: This protocol is based on the synthesis of the closely related 1-bromo-3,5-dimethyladamantane and illustrates the core chemical principles.[10][11]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, charge 1-methyladamantane and a suitable solvent (e.g., a halogenated solvent or no solvent).

-

Bromination: Slowly add liquid bromine to the reaction mixture. The reaction is often initiated or accelerated by heating or the addition of a catalytic amount of a Lewis acid or HBr.[10][11] The temperature is carefully controlled to prevent side reactions.

-

Reaction Monitoring: The reaction is maintained at a specific temperature (e.g., 50-55°C) for several hours until completion, which can be monitored by techniques like GC-MS.[10]

-

Work-up: Upon completion, the reaction mixture is cooled. Excess bromine is carefully quenched, often with a reducing agent solution like sodium bisulfite, until the characteristic red-brown color disappears. The product is then extracted into an organic solvent (e.g., dichloromethane).

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield pure this compound.[8]

Spectroscopic Characterization

Structural validation of this compound is unequivocally achieved through a combination of spectroscopic techniques. The asymmetry introduced by the two different substituents leads to a more complex spectrum compared to monosubstituted adamantanes.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Multiple complex signals in the aliphatic region (approx. 1.0-2.5 ppm) corresponding to the adamantyl cage protons. A singlet or sharp signal corresponding to the methyl (CH₃) protons. The absence of a proton at the C1 and C3 positions confirms substitution at these bridgeheads.[13][14] |

| ¹³C NMR | Distinct signals for the quaternary carbons bonded to bromine (C-Br) and the methyl group (C-CH₃). Signals corresponding to the CH and CH₂ groups of the adamantane skeleton, and a signal for the methyl carbon. The chemical shifts provide a clear fingerprint of the carbon framework.[13] |

| Mass Spec. (EI) | A molecular ion peak (M⁺) exhibiting the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio), appearing at m/z 228 and 230. A prominent fragment corresponding to the loss of the bromine atom (M-Br)⁺, resulting in the stable 3-methyl-1-adamantyl cation.[13] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the nature of the carbon-bromine bond at the bridgehead position.

-

Nucleophilic Substitution (Sₙ1): The C-Br bond is polarized, and the bromine atom is a good leaving group. Due to the steric hindrance of the adamantane cage, Sₙ2 reactions are impossible. Instead, the compound readily undergoes Sₙ1 reactions. The departure of the bromide ion is facilitated by the formation of a highly stable tertiary carbocation (the 3-methyl-1-adamantyl cation).[10] This carbocation can then be trapped by a wide range of nucleophiles. This is the cornerstone of its utility as a synthetic intermediate.[15]

Caption: Sₙ1 reaction mechanism at the adamantane bridgehead.

-

Organometallic Derivatives: Like other tertiary alkyl halides, forming Grignard reagents from this compound can be challenging. However, reactions with more reactive metals can be successful.[9]

Applications in Research and Drug Development

The true value of this compound lies in its role as a lipophilic, rigid building block for introducing the 3-methyladamantyl group into target molecules. The adamantane scaffold is a "privileged" structure in medicinal chemistry, known to confer several advantageous properties:

-

Enhanced Lipophilicity: The bulky, hydrocarbon-rich adamantane cage significantly increases the lipophilicity of a molecule. This can improve properties like membrane permeability and absorption, including penetration of the blood-brain barrier, which is crucial for CNS-acting drugs.[4][5]

-

Metabolic Stability: The adamantane core is resistant to metabolic degradation, which can protect nearby functional groups and increase a drug's plasma half-life.[2][5]

-

Rigid Scaffold: The rigid structure provides a fixed orientation for pharmacophoric groups, allowing for precise and high-affinity interactions with biological targets like enzyme active sites or receptors.[1][5]

A prominent example of the utility of a similar scaffold is in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used to treat Alzheimer's disease.[11][16] 1-Bromo-3,5-dimethyladamantane is a key intermediate in its synthesis, where the bromo group is replaced by an amino group via a nucleophilic substitution pathway.[15][16] By analogy, this compound is an ideal precursor for synthesizing novel 3-methyladamantyl-containing compounds for screening in various drug discovery programs.

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be followed when handling this compound. While specific data for this compound is limited, guidelines can be established based on data for similar brominated adamantanes.[17][18][19]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene), safety goggles with side shields, and a lab coat.[17] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[18][19]

-

Handling: Avoid contact with skin and eyes. Prevent inhalation of dust or vapors. Use non-sparking tools and keep away from ignition sources.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17]

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[18]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined structure, characterized by a rigid adamantane core and a reactive bridgehead bromide, provides a reliable platform for creating novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics, as outlined in this guide, empowers researchers to leverage the unique advantages of the adamantyl scaffold in the pursuit of next-generation pharmaceuticals and advanced materials.

References

- Costa, N. J., & Onuchic, J. N. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967–2978.

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013).

- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry.

- Kassiou, M., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.

- Pharmaffiliates. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- BenchChem. (2025).

- Santa Cruz Biotechnology. (n.d.).

- BenchChem. (2025). A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Validating the Structure of 1-Bromo-3,5-dimethyladamantane: A Spectroscopic Comparison. BenchChem.

- ECHEMI. (n.d.). 1-Bromo-3,5-dimethyladamantane SDS. ECHEMI.

- Google Patents. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

- LGC Standards. (n.d.). This compound. LGC Standards.

- ChemicalBook. (n.d.). 1-Bromo-3,5-dimethyladamantane synthesis. ChemicalBook.

- BenchChem. (2025).

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 1-BROMO-3,5-DIMETHYLADAMANTANE.

- ChemSynthesis. (2025). This compound. ChemSynthesis.

- Fisher Scientific. (2012).

- Wikipedia. (n.d.). 1-Bromoadamantane. Wikipedia.

- ChemicalBook. (n.d.). This compound(702-77-2) 1H NMR spectrum. ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromoadamantane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

- 1. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. This compound | C11H17Br | CID 429462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 12. 1-Bromo-3,5-dimethyladamantane synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound(702-77-2) 1H NMR spectrum [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. echemi.com [echemi.com]

- 19. cleanchemlab.com [cleanchemlab.com]

Introduction: The Adamantane Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-methyladamantane

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical hydrocarbon cage, represents a cornerstone in contemporary drug design. Its discovery and subsequent synthetic accessibility have paved the way for a new class of pharmaceuticals with enhanced therapeutic profiles.[1] The unique three-dimensional structure of adamantane allows for precise positioning of pharmacophoric groups, improving target engagement and pharmacokinetic properties such as metabolic stability and blood-brain barrier penetration.[2][3]

Adamantane derivatives have led to several clinically successful drugs, including the antiviral agent amantadine, the anti-diabetic vildagliptin, and memantine, a critical therapy for moderate-to-severe Alzheimer's disease.[1][4] The synthesis of these complex molecules relies on versatile and well-characterized intermediates. This compound (CAS No. 702-77-2) is one such pivotal building block, whose physicochemical properties dictate its handling, reactivity, and application in multi-step synthetic pathways. This guide provides a comprehensive analysis of these properties, offering both established data and field-proven experimental protocols for their validation.

Part 1: Core Physicochemical Characteristics

A thorough understanding of the fundamental physical and chemical properties of a synthetic intermediate is essential for process optimization, reaction design, and safety. This compound is a substituted adamantane derivative where a bromine atom and a methyl group occupy two of the four equivalent bridgehead positions.

Quantitative Data Summary

The known physicochemical properties of this compound are summarized below. This data is critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇Br | [5][6][7] |

| Molecular Weight | 229.16 g/mol | [5][7] |

| CAS Number | 702-77-2 | [5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | Likely a low-melting solid or a colorless liquid | Inferred |

| Boiling Point | 243.6 ± 9.0 °C at 760 mmHg95-97 °C at 4 mmHg | [6][7] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 103.7 ± 8.4 °C | [6] |

| LogP (calculated) | 4.51 | [6] |

| Refractive Index | 1.582 | [6] |

The significant difference in boiling points reported is due to the different pressures at which the measurements were taken, a common practice for high-boiling-point compounds to prevent decomposition. The high calculated LogP value of 4.51 underscores the compound's lipophilic nature, a direct consequence of its hydrocarbon-rich adamantane core.[6]

Part 2: Solubility Profile and Determination

The solubility of this compound is a critical parameter for its use in synthesis, influencing solvent selection for reactions, extractions, and purifications. Based on its high lipophilicity and the general principle of "like dissolves like," a qualitative solubility profile can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar Aprotic (e.g., Hexane, Toluene) | High | The non-polar adamantane cage interacts favorably with non-polar solvents. |

| Polar Aprotic (e.g., Dichloromethane, THF) | Moderate to High | The C-Br bond introduces some polarity, allowing for dissolution in moderately polar solvents. |

| Polar Protic (e.g., Ethanol, Methanol) | Low to Moderate | Hydrogen bonding capability is absent, limiting solubility in highly protic solvents. |

| Aqueous (e.g., Water) | Insoluble | The large, non-polar hydrocarbon structure results in hydrophobicity.[8] |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative prediction, the isothermal shake-flask method provides precise solubility data. This protocol is a self-validating system as it ensures equilibrium is reached, a prerequisite for accurate measurement.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent (e.g., Toluene) in a sealed, airtight flask. The excess solid ensures that saturation is achieved.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that the system reaches equilibrium.[8]

-

After the equilibration period, cease agitation and allow the flask to stand in the temperature-controlled bath for at least 4 hours to permit the undissolved solute to settle completely.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

-

Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical instrument (e.g., GC-FID or HPLC-UV).

-

-

Quantification:

-

Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound.

-

Calculate the original solubility in the solvent, expressed in units such as g/L or mol/L, accounting for the dilution factor.

-

Caption: Key stages of melting point determination via the Thiele tube method.

Conclusion

This compound is a structurally robust and lipophilic synthetic intermediate with well-defined physicochemical properties. Its high boiling point and thermal stability, coupled with its solubility in common organic solvents, make it a versatile building block for the synthesis of advanced adamantane-based APIs. The experimental protocols detailed in this guide provide a framework for researchers to validate these properties, ensuring the quality, purity, and suitability of this compound for demanding applications in drug discovery and development.

References

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. benchchem.com [benchchem.com]

- 4. jchr.org [jchr.org]

- 5. This compound | C11H17Br | CID 429462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:702-77-2 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. benchchem.com [benchchem.com]

The Adamantane Core in Focus: A Technical Guide to the Structural Elucidation of 1-Bromo-3-methyladamantane

Introduction: The Privileged Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, tricyclic hydrocarbon, represents a cornerstone in medicinal chemistry. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that has proven invaluable in the design of therapeutic agents.[1] These favorable pharmacokinetic properties have led to the incorporation of the adamantane scaffold into a range of clinically successful drugs, from antivirals to agents targeting central nervous system disorders.[1] 1-Bromo-3-methyladamantane serves as a critical synthetic intermediate, particularly in the synthesis of Memantine, an NMDA receptor antagonist used in the management of Alzheimer's disease.[2][3]

This in-depth technical guide provides a comprehensive overview of the structural elucidation of this compound. We will delve into the synthetic rationale and present a step-by-step guide to its preparation. The core of this document will focus on the multifaceted spectroscopic analysis essential for unambiguous structure verification, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the characterization of this important building block.

Synthesis of this compound: A Controlled Bromination Approach

The synthesis of this compound is typically achieved through the electrophilic bromination of 1-methyladamantane. The adamantane cage is susceptible to substitution at its tertiary bridgehead positions, which are activated towards electrophilic attack.

A representative synthetic protocol is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with 1-methyladamantane and a suitable solvent such as a halogenated hydrocarbon. A catalytic amount of a Lewis acid or a protic acid catalyst (e.g., HBr in acetic acid) is introduced to facilitate the reaction.[2][3]

-

Bromination: The reaction mixture is brought to a moderately elevated temperature (e.g., 50-55°C).[2][3] Elemental bromine is then added dropwise to the stirred solution. The reaction is typically exothermic and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored by a suitable technique, such as Gas Chromatography (GC), until the starting material is consumed. Upon completion, the excess bromine is quenched, for instance, with a solution of sodium bisulfite.[4]

-

Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or chromatography to afford pure this compound.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The unambiguous determination of the structure of this compound relies on the synergistic application of several spectroscopic techniques. Each method provides unique and complementary information, leading to a comprehensive structural assignment.

Caption: The primary fragmentation of this compound involves the loss of a bromine radical.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-Br bonds.

-

C-H Stretching: Strong absorption bands in the region of 2850-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the adamantane cage and the methyl group. [5]* C-H Bending: Absorptions corresponding to C-H bending vibrations (scissoring, rocking, and wagging) will be observed in the fingerprint region (below 1500 cm⁻¹).

-

C-Br Stretching: A characteristic absorption band for the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹. [5] Table 3: Characteristic IR Absorption Bands for this compound (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2850-3000 | C-H Stretch (sp³) | Strong |

| ~1450 | C-H Bend (CH₂) | Medium |

| ~1375 | C-H Bend (CH₃) | Medium |

| ~500-600 | C-Br Stretch | Medium-Weak |

Conclusion: A Unified Approach to Structural Integrity

The structural elucidation of this compound is a clear demonstration of the power of modern analytical techniques. Through a combination of meticulous synthesis and comprehensive spectroscopic analysis, its molecular architecture can be confirmed with a high degree of confidence. The insights gained from NMR, MS, and IR spectroscopy are not merely confirmatory; they provide a detailed electronic and structural map of the molecule. For researchers in drug discovery and development, this level of characterization is paramount, ensuring the integrity of synthetic intermediates and, ultimately, the quality and efficacy of the final active pharmaceutical ingredients. The adamantane scaffold continues to be a source of inspiration for medicinal chemists, and a thorough understanding of its derivatives, such as this compound, is essential for the continued innovation in this field.

References

- Google Patents. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane. Google Patents.

-

MDPI. (2018). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. Retrieved from [Link]

-

PubChem. (2023). This compound. PubChem. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. Taylor & Francis Online. Retrieved from [Link]

-

Pehk, T., et al. (1973). 13C NMR spectra of adamantane derivatives. Tetrahedron, 29(18), 2783-2788. Retrieved from [Link]

Sources

- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 4. 1-Bromo-3,5-dimethyladamantane synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-3-methyladamantane (CAS 702-77-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique topology allows for the precise spatial orientation of functional groups, enhancing drug-target interactions and improving pharmacokinetic profiles.[1][2] Among the vast array of adamantane derivatives, 1-Bromo-3-methyladamantane (CAS 702-77-2) stands out as a pivotal building block, most notably for its role as a key intermediate in the synthesis of the Alzheimer's disease therapeutic, Memantine.[2][3] This guide provides a comprehensive technical overview of this compound, from its synthesis and reactivity to its characterization and applications in drug discovery, designed to equip researchers and drug development professionals with the critical knowledge to effectively utilize this versatile compound.

Physicochemical Properties and Structural Elucidation

This compound is a halogenated derivative of adamantane, presenting as a colorless to pale yellow liquid or solid at room temperature.[4] Its rigid tricyclic structure, substituted with a bromine atom and a methyl group at the bridgehead positions, dictates its chemical behavior and utility in synthesis.

| Property | Value | Source |

| CAS Number | 702-77-2 | [1] |

| Molecular Formula | C₁₁H₁₇Br | [1] |

| Molecular Weight | 229.16 g/mol | [1] |

| Boiling Point | 95-97 °C (4 Torr) | [5] |

| Density | ~1.4 g/cm³ | [6] |

| Solubility | Soluble in organic solvents (e.g., chloroform, ethyl acetate); insoluble in water. | [4] |

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by a series of broad multiplets corresponding to the adamantyl cage protons and a singlet for the methyl group. The complexity of the cage proton signals arises from the overlapping resonances and spin-spin coupling.[7][8]

-

¹³C NMR: The carbon NMR spectrum provides distinct signals for the quaternary carbons bonded to the bromine and methyl groups, as well as the methine and methylene carbons of the adamantane core. The chemical shifts are influenced by the electronegativity of the bromine atom.[7][8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a characteristic molecular ion peak (M⁺) with an isotopic pattern indicative of the presence of a single bromine atom (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio). The primary fragmentation pathway involves the loss of the bromine radical to form a stable tertiary adamantyl carbocation, which often represents the base peak in the spectrum.[2][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H stretching and bending vibrations of the adamantane cage and the methyl group. The C-Br stretching vibration is also observable in the fingerprint region.[7][9]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the electrophilic bromination of 1,3-dimethyladamantane. This reaction proceeds via the formation of a stable tertiary carbocation at one of the bridgehead positions, which is then attacked by a bromide ion.

Start [label="1,3-Dimethyladamantane"]; Reagents [label="Bromine (Br₂) \n Catalyst (e.g., Lewis Acid)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Tertiary Carbocation Intermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound"]; Workup [label="Quenching & Purification", shape=ellipse, fillcolor="#FFFFFF"];

Start -> Reagents [label="Electrophilic Addition"]; Reagents -> Intermediate [label="Formation"]; Intermediate -> Product [label="Nucleophilic Attack by Br⁻"]; Product -> Workup [label="Isolation"]; }

Detailed Experimental Protocol: Bromination of 1,3-Dimethyladamantane

This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), and the final product's identity and purity are confirmed by the spectroscopic methods detailed in the previous section.

Materials:

-

1,3-Dimethyladamantane

-

Liquid Bromine (Br₂)

-

Lewis Acid Catalyst (e.g., AlBr₃ or HBr in acetic acid)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium bisulfite solution (NaHSO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1,3-dimethyladamantane in dichloromethane.

-

Add a catalytic amount of the Lewis acid to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add liquid bromine dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or GC).

-

Quench the excess bromine by slowly adding an aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Causality behind Experimental Choices:

-

Lewis Acid Catalyst: The catalyst polarizes the Br-Br bond, making the bromine more electrophilic and facilitating the attack on the adamantane C-H bond.

-

Controlled Bromine Addition at Low Temperature: This is crucial to manage the exothermicity of the reaction and prevent side reactions.

-

Sodium Bisulfite Quench: This step safely neutralizes the unreacted, corrosive, and volatile bromine.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic substitution reactions. Due to the steric hindrance of the cage-like structure, Sₙ2 reactions are highly disfavored. Instead, the compound readily undergoes Sₙ1 reactions.

Substrate [label="this compound"]; Carbocation [label="Tertiary Adamantyl Carbocation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Substituted Adamantane Derivative"];

Substrate -> Carbocation [label="Rate-determining step\n(Loss of Br⁻)"]; Carbocation -> Product [label="Fast step\n(Nucleophilic attack)"]; Nucleophile -> Carbocation; }

The rate-determining step is the formation of a highly stable tertiary carbocation at the bridgehead position. The stability of this carbocation is enhanced by the electron-donating inductive effect of the methyl group and the inherent stability of the adamantyl cage. This stable intermediate readily reacts with a wide range of nucleophiles.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key starting material for the synthesis of Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[2][3]

Synthesis of Memantine from this compound

Several synthetic routes to Memantine from this compound have been developed, with the Ritter reaction being a prominent example.

Detailed Experimental Protocol: Ritter Reaction for Memantine Synthesis

Materials:

-

This compound

-

Acetonitrile (CH₃CN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Organic solvent for extraction (e.g., toluene)

Procedure:

-

Ritter Reaction: Dissolve this compound in acetonitrile and cool the mixture in an ice bath. Slowly add concentrated sulfuric acid while maintaining the low temperature. The reaction generates the N-acetyl intermediate.

-

Hydrolysis: After the formation of the N-acetyl intermediate is complete, carefully add the reaction mixture to water and basify with a concentrated solution of sodium hydroxide. Heat the mixture to hydrolyze the amide to the corresponding amine (Memantine).

-

Extraction: Extract the aqueous layer with an organic solvent like toluene to isolate the Memantine free base.

-

Salt Formation: Treat the organic extract with hydrochloric acid to precipitate Memantine hydrochloride.

-

Purification: The crude Memantine hydrochloride can be purified by recrystallization.

Causality behind Experimental Choices:

-

Acetonitrile as Nucleophile and Solvent: In the Ritter reaction, acetonitrile acts as both the solvent and the nucleophile that attacks the adamantyl carbocation.

-

Strong Acid Catalyst (H₂SO₄): The acid is essential for promoting the formation of the carbocation and for activating the nitrile for nucleophilic attack.

-

Basic Hydrolysis: A strong base is required to efficiently hydrolyze the stable N-acetyl intermediate to the desired primary amine.

Broader Applications in Medicinal Chemistry

While the synthesis of Memantine is its most notable application, the reactivity of this compound makes it a valuable precursor for a variety of other adamantane-based compounds with potential therapeutic applications. The introduction of the 3-methyl-1-adamantyl moiety can be used to modulate the lipophilicity, metabolic stability, and target-binding of lead compounds in drug discovery programs.[10] Research into adamantane derivatives continues to explore their potential as antiviral, antibacterial, and CNS-active agents.[10][11][12] For instance, it can serve as a precursor for the synthesis of 3-methyl-1-adamantanol, another versatile intermediate.[13]

Safety, Handling, and Disposal

As a brominated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.

Handling:

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal:

-

Dispose of as halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a cornerstone intermediate in the synthesis of adamantane-based pharmaceuticals. Its unique structural features and predictable reactivity via an Sₙ1 mechanism make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the development of novel therapeutic agents. The continued exploration of this and other adamantane derivatives promises to yield new and improved treatments for a wide range of diseases.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- ChemSynthesis. (2025). This compound. Retrieved from [Link]

- ChemSrc. (2025). This compound. Retrieved from [Link]

- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

- PMC. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

- Colibri. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights. Retrieved from [Link]

- ChemSrc. (2025). This compound. Retrieved from [Link]

- NIH. (n.d.). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives. Retrieved from [Link]

- NIST. (n.d.). Butane, 1-bromo-3-methyl-. Retrieved from [Link]

- PubMed. (2015). Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- SpectraBase. (n.d.). 1-Bromoadamantane. Retrieved from [Link]

- ResearchGate. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

- ACS Publications. (1965). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

- MDPI. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Retrieved from [Link]

- ResearchGate. (n.d.). FT‐IR spectra of adamantane and its derivatives. Retrieved from [Link]

- ResearchGate. (2020). NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. Retrieved from [Link]

Sources

- 1. This compound | C11H17Br | CID 429462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 702-77-2: 1-bromo-3-methyltricyclo[3.3.1.1~3,7~]decane [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-bromo-3,5-dimethyladamantane [extendabio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Bromo-3-methyladamantane

Abstract

This technical guide provides an in-depth analysis of 1-Bromo-3-methyladamantane, a key synthetic intermediate in pharmaceutical chemistry. The document delineates its fundamental physicochemical properties, with a core focus on its molecular weight, and explores its synthesis, characterization, and significant applications. Designed for researchers, scientists, and professionals in drug development, this paper synthesizes technical data with practical, field-proven insights to support advanced research and manufacturing endeavors.

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and bioavailability. Halogenated adamantanes, such as this compound, serve as versatile precursors for introducing the adamantane core into pharmacologically active molecules. This guide focuses specifically on the 1-bromo-3-methyl derivative, a crucial building block in the synthesis of various neuroactive agents.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its application in synthesis and process development. This compound is a solid at room temperature and is soluble in many common organic solvents.

Molecular Weight and Formula

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of its constituent elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element).

The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br), contributes to this distinction. For quantitative synthesis, the average molecular weight is used, while the monoisotopic mass is crucial for high-resolution mass spectrometry analysis.

Structural and Physicochemical Data Summary

The key quantitative data for this compound are summarized below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 702-77-2 | LGC Standards, ChemSynthesis[2][3] |

| Molecular Formula | C₁₁H₁₇Br | PubChem, ChemSynthesis[1][2] |

| Average Molecular Weight | 229.16 g/mol | PubChem, ChemSynthesis[1][2][3] |

| Monoisotopic Mass | 228.0514 Da | PubChem, LGC Standards[1][3] |

| Boiling Point | 95-97 °C (at 4 mmHg) | ChemSynthesis[2] |

| Appearance | Colorless liquid or white crystal | ChemBK[4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | ChemBK[4] |

Section 2: Synthesis and Characterization

The synthesis of this compound is a well-established process, typically involving the bromination of a suitable adamantane precursor. The choice of synthetic route can impact yield, purity, and scalability.

Common Synthetic Pathway: Bromination of 1-Methyladamantane

A prevalent method for synthesizing this compound involves the direct bromination of 1-methyladamantane. The adamantane cage structure directs the halogenation to the tertiary bridgehead positions.

Experimental Protocol: Synthesis via Direct Bromination

Objective: To synthesize this compound from 1-methyladamantane.

Materials:

-

1-Methyladamantane

-

Liquid Bromine (Br₂)

-

Anhydrous Aluminum Trichloride (AlCl₃) or other Lewis acid catalyst

-

1,2-Dichloroethane (or other suitable inert solvent)

-

Saturated Sodium Bisulfite (NaHSO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and safety equipment

Methodology:

-

Reaction Setup: In a fume hood, charge a round-bottom flask with 1,2-dichloroethane and anhydrous aluminum trichloride under an inert atmosphere. Stir the mixture until the catalyst is well-dispersed.

-

Reagent Addition: Slowly add liquid bromine to the stirred solution at a controlled temperature (e.g., 15°C).

-

Substrate Introduction: Introduce 1-methyladamantane to the reaction mixture. The reaction is exothermic and should be carefully controlled.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated sodium bisulfite solution to neutralize excess bromine. The disappearance of the red bromine color indicates completion.

-

Workup: Separate the organic phase. Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Section 3: Applications in Drug Discovery

The primary utility of this compound is as a synthetic intermediate for producing pharmacologically active compounds, particularly those targeting the central nervous system.[5] The adamantane group's lipophilicity aids in crossing the blood-brain barrier.

Precursor to Memantine

This compound is a key precursor in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used for treating moderate-to-severe Alzheimer's disease.[6][7] While Memantine has two methyl groups, the synthetic principles involving the displacement of the bridgehead bromide are highly relevant. The synthesis typically involves a nucleophilic substitution reaction where the bromine atom is replaced by an amino group or a precursor to it.

Role in Neuropharmacology

The rigid adamantane scaffold serves as a versatile platform for designing compounds that interact with various neurological targets.[5] Its derivatives are explored for potential use as neuroprotective, anticonvulsant, and dopaminergic agents.[5] The structural relationship between the adamantane core and its function is a key area of research.

Caption: Relationship between structure and application.

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial when working with halogenated organic compounds.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[8][9] Avoid inhalation of vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8] Firefighters should wear self-contained breathing apparatus.[9]

-

Spills: For minor spills, remove ignition sources and clean up immediately. For major spills, evacuate the area and alert emergency responders.[9]

Conclusion

This compound is more than just a chemical with a defined molecular weight; it is a vital tool in the arsenal of medicinal chemists and drug development professionals. Its unique structural properties, derived from the adamantane core, provide a robust scaffold for creating novel therapeutics. A comprehensive understanding of its physicochemical properties, synthesis, and safe handling is essential for leveraging its full potential in advancing pharmaceutical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. This compound. [Link]

-

Molsyns Research. This compound. [Link]

-

ChemBK. This compound. [Link]

- Google Patents. Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

-

PubChem. 1-Bromo-3,5-dimethyladamantane. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C11H17Br | CID 429462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

reactivity of bridgehead bromides like 1-Bromo-3-methyladamantane

An In-Depth Technical Guide to the Reactivity of Bridgehead Bromides: The Case of 1-Bromo-3-methyladamantane

Introduction: The Adamantane Moiety in Modern Drug Discovery

Adamantane, the smallest diamondoid hydrocarbon, is a unique tricyclic aliphatic scaffold prized for its rigid, cage-like structure and high lipophilicity.[1] Its incorporation into bioactive molecules can significantly enhance pharmacokinetic properties, such as metabolic stability, bioavailability, and the ability to cross the blood-brain barrier.[2][3] This has led to the successful development of several adamantane-based drugs, including the antiviral agent Amantadine and Memantine, used in the treatment of Alzheimer's disease.[4][5]

The synthetic utility of adamantane derivatives is intrinsically linked to the reactivity of functional groups attached to its cage structure. Halides, particularly bromides, at the bridgehead positions (carbons shared by two or more rings) serve as critical synthetic intermediates. However, their reactivity is profoundly governed by the unique stereoelectronic constraints of the adamantane core. This guide provides a detailed examination of the factors controlling the reactivity of bridgehead bromides, using this compound as a focal example, to provide researchers and drug development professionals with a foundational understanding of this important chemical class.

Part 1: The Stereoelectronic Landscape of Bridgehead Systems

The reactivity of a typical alkyl halide is dictated by its ability to undergo nucleophilic substitution via either an S(_N)1 or S(_N)2 mechanism. Bridgehead halides, however, defy this simple classification due to the rigid geometry of the polycyclic system.

The Impossibility of the S(_N)2 Pathway

The S(N)2 reaction requires a concerted, backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. In a bridgehead position, such as C1 of this compound, the cage structure of the molecule completely shields the backside of the C-Br bond. Any approaching nucleophile is sterically blocked by the rest of the adamantane framework, making a backside attack physically impossible.

Caption: S(_N)2 backside attack is sterically hindered by the adamantane cage.

The S(_N)1 Pathway and the Challenge of the Bridgehead Carbocation

With the S(N)2 pathway blocked, the only viable mechanism for nucleophilic substitution is S(_N)1, which proceeds through a carbocation intermediate.[6] The rate-determining step in an S(_N)1 reaction is the unimolecular dissociation of the leaving group to form this carbocation.

For most tertiary alkyl halides, this process is favorable due to the stability of the resulting tertiary carbocation. However, at a bridgehead, carbocation formation is significantly destabilized by geometric constraints, a concept explained by an extension of Bredt's Rule .[7][8] Bredt's rule originally stated that a double bond cannot be placed at a bridgehead position in a small bicyclic system because it would introduce excessive ring strain.[9][10] This principle extends to sp²-hybridized carbocations, which prefer a trigonal planar geometry with bond angles of 120°.[11][12]

The adamantane cage forces the bridgehead carbon and its three adjacent carbons into a rigid tetrahedral arrangement. Upon dissociation of the bromide, the resulting carbocation cannot achieve the ideal planar geometry. It is forced to adopt a pyramidal structure, which prevents effective p-orbital overlap for hyperconjugation with adjacent C-C bonds.[11] This geometric strain raises the energy of the carbocation intermediate and, consequently, the activation energy for its formation, dramatically slowing the rate of S(_N)1 reactions compared to non-cyclic analogues like t-butyl bromide.

Caption: The S(_N)1 pathway is viable but slow due to the strained carbocation.

Despite this instability, the 1-adamantyl carbocation is significantly more stable than those of smaller, more strained bicyclic systems. This is attributed to the relief of some steric strain upon ionization and stabilization through C-C hyperconjugation, even with imperfect orbital alignment.[13] As a result, S(_N)1 reactions at adamantane bridgeheads, while slow, are observable and synthetically useful.

Part 2: Experimental Analysis of Reactivity - Solvolysis

The classic method for quantifying the S(_N)1 reactivity of bridgehead halides is through solvolysis experiments, where the solvent acts as the nucleophile.[14] For this compound, a typical solvolysis in aqueous ethanol proceeds via the formation of the 1-methyl-3-adamantyl carbocation, which is then trapped by water or ethanol.

Experimental Protocol: Solvolysis of this compound

This protocol describes a method for determining the rate of solvolysis by monitoring the production of hydrobromic acid (HBr).

Objective: To measure the first-order rate constant (k₁) for the solvolysis of this compound in 80% aqueous ethanol.

Materials:

-

This compound (CAS 702-77-2)

-

Absolute Ethanol (200 proof)

-

Deionized Water

-

Standardized 0.01 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein indicator solution

-

Constant temperature water bath (e.g., set to 60°C)

-

Pyrex volumetric flasks, pipettes, and reaction vessels

-

Burette for titration

Methodology:

-

Solvent Preparation: Prepare 250 mL of 80:20 ethanol:water (v/v) solution in a volumetric flask. Allow it to equilibrate to the reaction temperature in the water bath.

-

Reaction Setup: Accurately weigh approximately 0.1 moles of this compound and dissolve it in the temperature-equilibrated 80% ethanol to create a solution of known concentration (e.g., 0.05 M).

-

Initiation: Place the reaction vessel in the constant temperature water bath and start a timer. This is t=0.

-

Sampling: At regular time intervals (e.g., every 30 minutes), withdraw a 5.00 mL aliquot of the reaction mixture and immediately quench it in a flask containing ice-cold acetone to stop the reaction.

-

Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot. Titrate the generated HBr with the standardized 0.01 M NaOH solution until a faint pink endpoint is reached and persists for 30 seconds. Record the volume of NaOH used.

-

Data Points: Repeat the sampling and titration process for at least 8-10 time points, covering approximately 2-3 half-lives of the reaction.

-

Infinity Point (t=∞): After 10 half-lives (or by gently heating a final aliquot to drive the reaction to completion), take a final sample to determine the total amount of HBr produced upon complete reaction.

Causality and Self-Validation:

-

Why 80% Ethanol? This solvent system provides a good balance. The high polarity (from water) helps stabilize the developing carbocation and bromide ion in the transition state, while the ethanol ensures solubility of the lipophilic substrate.[14]

-

Why a Constant Temperature? Reaction rates are highly sensitive to temperature. Maintaining a constant temperature (±0.1°C) is critical for obtaining reproducible kinetic data.

-

Why Titration? The solvolysis reaction produces one equivalent of HBr for every equivalent of substrate that reacts. Titrating this acid with a standardized base is a direct and reliable method to monitor the progress of the reaction.

-

Why Quench? Dropping the aliquot into cold acetone rapidly lowers the temperature and dielectric constant of the medium, effectively halting the S(_N)1 reaction and ensuring that the measured acid concentration reflects the reaction progress at the precise time of sampling.

Data Analysis and Interpretation

The reaction follows first-order kinetics. The rate constant (k₁) can be determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH used at the infinity point and Vt is the volume at time t. The slope of this line will be -k₁.

Caption: Workflow for determining the solvolysis rate constant (k₁).

Part 3: Structural Influences and Reactivity Comparison

The reactivity of this compound is influenced by both the inherent bridgehead structure and the substituent.

Electronic Effect of the Methyl Group

The methyl group at the C3 position is remote from the C1 reaction center. Its primary electronic contribution is a weak, electron-donating inductive effect transmitted through the sigma framework of the cage. This effect provides a small degree of stabilization to the developing positive charge at C1 during the S(_N)1 transition state, making this compound slightly more reactive than unsubstituted 1-Bromoadamantane.

Steric Effects

In the adamantane system, steric effects are well-defined due to the rigid structure.[15][16] The methyl group at C3 does not sterically hinder the departure of the bromide at C1. Its main steric influence is on the overall size and lipophilicity of the molecule, which is a key consideration in drug design.[2]

Comparative Reactivity Data

To contextualize the reactivity of bridgehead systems, it is useful to compare their relative solvolysis rates.

| Compound | Structure Type | Relative Solvolysis Rate (k_rel) | Rationale |

| t-Butyl bromide | Tertiary, Acyclic | ~10¹² | Forms a stable, planar carbocation with minimal strain. |

| 1-Bromoadamantane | Tertiary, Bridgehead | 1 | Reference compound. S(_N)1 is slow due to strained carbocation. |

| This compound | Tertiary, Bridgehead | ~3-5 | Slightly faster than 1-bromoadamantane due to the inductive effect of the methyl group. |

| 1-Bromobicyclo[2.2.1]heptane | Tertiary, Bridgehead | ~10⁻⁶ | Much slower due to significantly higher ring strain in the smaller bicyclic system, further destabilizing the carbocation. |

Note: Relative rates are approximate and highly dependent on solvent and temperature conditions. They are presented to illustrate the scale of the structural effects.

Conclusion: Implications for Synthesis and Drug Development

The reactivity of this compound is a clear demonstration of how stereoelectronic factors dominate chemical behavior in rigid polycyclic systems.

-

Predictable Reactivity: The complete inertness towards S(_N)2 reactions and the slow, predictable S(_N)1 pathway allow for selective functionalization at the bridgehead position without competing elimination or rearrangement reactions that often plague acyclic systems.

-

Synthetic Utility: This controlled reactivity makes bridgehead bromides like 1-Bromo-3,5-dimethyladamantane excellent precursors for introducing other functional groups. For instance, the synthesis of the drug Memantine (1-amino-3,5-dimethyladamantane) often proceeds from the corresponding bromide via a nucleophilic substitution reaction.[17][18]

-

Foundation for Design: Understanding the constraints on bridgehead reactivity allows medicinal chemists to design synthetic routes to complex adamantane-based drugs with confidence. The rigidity of the scaffold ensures that substituents can be placed in precise three-dimensional orientations to optimize interactions with biological targets.[2]

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Moussa, I. G., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8). [Link]

-

Scribd. (n.d.). Bridgehead Carbocations MSC Notes. [Link]

-

Purechemistry. (2023). Bredt's rule. [Link]

-

Sung, K., & Chen, F. L. (2003). Establishment of Steric Substituent Constants in the Adamantane System by ab Initio Calculations. Organic Letters, 5(6), 889-891. [Link]

- Google Patents. (2011). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

-

Abboud, J. L. M., et al. (1995). The Stability of Bridgehead Carbocations. The Journal of Organic Chemistry, 60(6), 1505–1511. [Link]

-

Ashenhurst, J. (2025). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

-

Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [Link]

-

American Chemical Society. (2003). Establishment of Steric Substituent Constants in the Adamantane System by ab Initio Calculations. Organic Letters. [Link]

-

Abboud, J. L. M., et al. (1995). The Stability of Bridgehead Carbocations. The Journal of Organic Chemistry. [Link]

-

Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2919-2933. [Link]

-

ResearchGate. (2010). Use of the Adamantane Structure in Medicinal Chemistry. [Link]

-

Rathore, R., & Kochi, J. K. (2002). Steric hindrance as a mechanistic probe for olefin reactivity: variability of the hydrogenic canopy over the isomeric adamantylideneadamantane/sesquihomoadamantene pair (a combined experimental and theoretical study). The Journal of Organic Chemistry, 67(15), 5106-16. [Link]

-

Quora. (2014). Why are bridge head carbocations unstable?[Link]

-

WebMO. (n.d.). Bredt's Rule: The Relative Stabilities of Bridgehead Olefins. [Link]

-

Sung, K., & Chen, F. L. (2003). Establishment of steric substituent constants in the adamantane system by ab initio calculations. Organic Letters, 5(6), 889-91. [Link]

-

Study.com. (n.d.). Bredt's Rule | Definition, Purpose & Application. [Link]

-

Wikipedia. (n.d.). Bredt's rule. [Link]

-

Wikipedia. (n.d.). SN1 reaction. [Link]

-

Rittner, R. (2008). Estimating the Magnitude of Steric Effects in Rigid Systems by NMR. Annals of Magnetic Resonance, 7(1), 32-43. [Link]

-

Study.com. (n.d.). Propose a mechanism for the solvolysis reaction of 1-bromo-3-methylbutane in ethanol. [Link]

-

University of Calgary. (n.d.). Ch 8 : SN1 mechanism. [Link]

-

Quora. (2018). What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions?[Link]

-

Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. [Link]

-

Olah, G. A., et al. (2004). Density functional theory study of adamantanediyl dications C10H142+ and protio-adamantyl dications C10H162+. Proceedings of the National Academy of Sciences, 101(31), 11193-11197. [Link]

-

Clark, G. J., et al. (1970). Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel. Journal of the Chemical Society B: Physical Organic, 1156-1158. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SN1 reaction - Wikipedia [en.wikipedia.org]

- 7. purechemistry.org [purechemistry.org]

- 8. Bredt's rule - Wikipedia [en.wikipedia.org]

- 9. carbon.indstate.edu [carbon.indstate.edu]

- 10. Bredt's Rule | Definition, Purpose & Application | Study.com [study.com]

- 11. scribd.com [scribd.com]

- 12. quora.com [quora.com]

- 13. pnas.org [pnas.org]

- 14. homework.study.com [homework.study.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

stability of 1-Bromo-3-methyladamantane

An In-Depth Technical Guide to the Stability of 1-Bromo-3-methyladamantane

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a key synthetic intermediate whose utility is fundamentally linked to its stability. This guide provides a comprehensive analysis of the structural and electronic factors governing the stability of this unique bridgehead halide. We will explore the inherent resistance to canonical substitution and elimination pathways, identify factors that can induce degradation, and provide validated protocols for assessing its long-term stability and handling. This document is intended to serve as a foundational resource for professionals utilizing adamantane derivatives in research and development.

Introduction: The Unique Nature of a Bridgehead Halide

Adamantane, with its rigid, strain-free, diamondoid carbon skeleton, imparts unique physicochemical properties to its derivatives.[1] this compound (C₁₁H₁₇Br) is a derivative where a bromine atom is situated at a tertiary bridgehead carbon, a position of significant synthetic and mechanistic interest.[2] Its importance lies in its role as a building block for more complex molecules, where the adamantane cage can enhance lipophilicity and metabolic stability.[3][4] Understanding the stability of this intermediate is paramount, as its degradation can impact reaction yields, impurity profiles, and the overall success of a synthetic campaign.

The is not merely a matter of storage conditions; it is a direct consequence of its three-dimensional structure, which fundamentally restricts common reaction pathways available to simpler alkyl halides.

The Structural Bastion: Why this compound is Inherently Stable

The remarkable can be attributed to the steric and electronic constraints imposed by its rigid polycyclic structure. These constraints effectively shut down the two primary reaction pathways for alkyl halides: Sₙ2 and E2 reactions, and render the Sₙ1 pathway kinetically unfavorable under standard conditions.

Steric Preclusion of Sₙ2 Reactions

The Sₙ2 (bimolecular nucleophilic substitution) reaction requires a nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group, proceeding through a trigonal bipyramidal transition state.[5] In this compound, the adamantane cage completely encases the rear of the C-Br bond. This steric blockade makes it physically impossible for a nucleophile to approach from the required 180° angle, thus rendering the Sₙ2 pathway non-existent.[5][6]

Violation of Bredt's Rule and the Prohibition of E2 Elimination

The E2 (bimolecular elimination) reaction typically involves the removal of a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond in a concerted step. For this to occur, the participating atoms must adopt an anti-periplanar geometry.[6] More fundamentally, the resulting product would contain a double bond at the bridgehead carbon. According to Bredt's Rule , forming a double bond at a bridgehead position in a small, rigid bicyclic system is highly unfavorable because it would introduce immense ring strain.[7] The p-orbitals required to form the π-bond cannot achieve the necessary parallel alignment within the rigid cage structure. This geometric impossibility prevents decomposition via the E2 pathway.

The Unstable Bridgehead Carbocation and Sₙ1 Reactivity

The Sₙ1 (unimolecular nucleophilic substitution) pathway involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then captured by a nucleophile.[8] While the C-Br bond is at a tertiary carbon, which would normally favor Sₙ1 reactions, the bridgehead position again imposes a critical destabilizing factor. Carbocations are most stable when they adopt a trigonal planar geometry, allowing for sp² hybridization.[6] Due to the rigid, tetrahedral geometry of the adamantane cage, the bridgehead carbocation cannot planarize.[6] This forced pyramidal geometry results in a high-energy, unstable intermediate, making the activation energy for the Sₙ1 pathway significantly high.[9]

Therefore, while Sₙ1-type solvolysis is the most likely degradation pathway, it is significantly slower compared to non-bridgehead tertiary halides and typically requires forcing conditions such as heat or the presence of Lewis acids.[10][11]

Caption: Mechanistic stability of bridgehead halides.

Factors Influencing Stability and Recommended Handling

Despite its inherent stability, this compound is not inert. Its integrity can be compromised by environmental factors over time.

| Factor | Influence on Stability | Handling & Storage Recommendation |

| Temperature | Elevated temperatures can provide the necessary activation energy to overcome the barrier for Sₙ1 solvolysis or, in extreme cases, induce homolytic cleavage of the C-Br bond. | Store in a cool, well-ventilated area. For long-term storage, refrigeration at 2-8°C is recommended to minimize kinetic degradation.[12] |

| Light | Like many alkyl halides, the C-Br bond can be susceptible to cleavage by high-energy UV light, leading to the formation of free radicals. This can initiate unwanted side reactions. | Store in amber glass vials or other opaque, light-blocking containers. Avoid prolonged exposure to direct sunlight or strong laboratory lighting.[12] |

| Humidity/Moisture | Water can act as a nucleophile in a slow solvolysis reaction, leading to the formation of 3-methyl-1-adamantanol as an impurity. | Store in tightly sealed containers in a dry environment or desiccator. For high-purity applications, consider storage under an inert atmosphere (N₂ or Ar).[12] |

| Chemical Incompatibility | Strong Lewis acids can coordinate with the bromine atom, facilitating its departure and accelerating Sₙ1-type reactions. Strong oxidizing agents should also be avoided. | Store separately from strong acids, bases, and oxidizing agents.[12] |

Experimental Protocols for Stability Assessment

To empirically validate the stability of a given batch of this compound, a combination of long-term and forced degradation studies is recommended.

Protocol: Long-Term Stability Evaluation

Objective: To determine the shelf-life and degradation rate of this compound under recommended storage conditions.

Methodology:

-

Initial Analysis (T=0): Obtain a high-purity sample of this compound. Record its initial purity using Gas Chromatography with Flame Ionization Detection (GC-FID). Use a non-polar column suitable for separating adamantane derivatives.

-

Sample Preparation: Aliquot approximately 100 mg of the sample into several amber glass vials. Purge each vial with nitrogen or argon before sealing tightly with a PTFE-lined cap.

-

Storage: Place the vials in a controlled environment at the recommended storage temperature (e.g., 4°C).

-

Time-Point Analysis: At predetermined intervals (e.g., 3, 6, 12, 24, and 36 months), remove one vial from storage.

-

GC Analysis: Allow the vial to equilibrate to room temperature. Prepare a solution of known concentration and analyze by GC-FID under the same conditions as the initial analysis.

-

Data Evaluation: Quantify the peak area of this compound and any new impurity peaks that appear. A decrease in the main peak area percentage indicates degradation.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways under accelerated stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a relatively inert solvent, such as acetonitrile.

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials and apply the following conditions:

-

Hydrolytic (Acidic): Add 0.1 M HCl. Heat at 60°C for 24 hours.

-

Hydrolytic (Basic): Add 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative: Add 3% H₂O₂ solution. Keep at room temperature for 24 hours.

-

Photolytic: Expose to a UV light source (e.g., 254 nm) in a photostability chamber for 24 hours.

-

Thermal: Heat a vial of the stock solution at 80°C for 48 hours.

-

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a peak-purity capable method, such as GC-Mass Spectrometry (GC-MS), to identify the mass of any degradation products.

-

Interpretation: The primary degradation product expected under hydrolytic conditions is 3-methyl-1-adamantanol. The study will reveal the compound's susceptibility to different degradation mechanisms.

Caption: Experimental workflow for a forced degradation study.

Conclusion